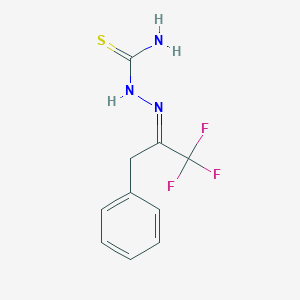
1,1,1-trifluoro-3-phenylacetone thiosemicarbazone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,1-trifluoro-3-phenylacetone thiosemicarbazone (TFPT) is a thiosemicarbazone derivative that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic properties. TFPT is a yellow crystalline compound with a molecular formula of C10H10F3N4S and a molecular weight of 282.28 g/mol.
Mecanismo De Acción
The exact mechanism of action of 1,1,1-trifluoro-3-phenylacetone thiosemicarbazone is not fully understood. However, it is believed to exert its therapeutic effects by inhibiting the activity of certain enzymes and proteins that are essential for the growth and survival of cancer cells, viruses, and bacteria.
Biochemical and Physiological Effects:
1,1,1-trifluoro-3-phenylacetone thiosemicarbazone has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the replication of HIV and other viruses, and inhibit the growth of various bacteria. 1,1,1-trifluoro-3-phenylacetone thiosemicarbazone has also been found to have antioxidant and anti-inflammatory properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 1,1,1-trifluoro-3-phenylacetone thiosemicarbazone is its broad-spectrum activity against various types of cancer cells, viruses, and bacteria. 1,1,1-trifluoro-3-phenylacetone thiosemicarbazone is also relatively easy to synthesize and has low toxicity. However, 1,1,1-trifluoro-3-phenylacetone thiosemicarbazone has some limitations in lab experiments, including its poor solubility in water and its instability under certain conditions.
Direcciones Futuras
There are several potential future directions for the research on 1,1,1-trifluoro-3-phenylacetone thiosemicarbazone. These include:
1. Further investigation of the mechanism of action of 1,1,1-trifluoro-3-phenylacetone thiosemicarbazone to better understand its therapeutic effects.
2. Development of more stable and water-soluble derivatives of 1,1,1-trifluoro-3-phenylacetone thiosemicarbazone for improved therapeutic applications.
3. Investigation of the potential use of 1,1,1-trifluoro-3-phenylacetone thiosemicarbazone in combination with other drugs for synergistic effects.
4. Exploration of the potential use of 1,1,1-trifluoro-3-phenylacetone thiosemicarbazone in the treatment of other diseases such as malaria and Alzheimer's disease.
5. Investigation of the potential use of 1,1,1-trifluoro-3-phenylacetone thiosemicarbazone as an imaging agent for cancer diagnosis and treatment.
In conclusion, 1,1,1-trifluoro-3-phenylacetone thiosemicarbazone is a promising compound with potential therapeutic applications in the field of medicinal chemistry. Further research is needed to fully understand its mechanism of action and to develop more stable and water-soluble derivatives for improved therapeutic applications.
Métodos De Síntesis
1,1,1-trifluoro-3-phenylacetone thiosemicarbazone can be synthesized by the reaction of 1,1,1-trifluoro-3-phenylacetone with thiosemicarbazide in the presence of an acid catalyst such as hydrochloric acid. The reaction proceeds through the formation of an intermediate Schiff base which is then reduced to the thiosemicarbazone derivative.
Aplicaciones Científicas De Investigación
1,1,1-trifluoro-3-phenylacetone thiosemicarbazone has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to possess significant antitumor, antiviral, and antimicrobial activities. 1,1,1-trifluoro-3-phenylacetone thiosemicarbazone has also been investigated for its potential use in the treatment of various diseases such as cancer, HIV, and tuberculosis.
Propiedades
IUPAC Name |
[(E)-(1,1,1-trifluoro-3-phenylpropan-2-ylidene)amino]thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3N3S/c11-10(12,13)8(15-16-9(14)17)6-7-4-2-1-3-5-7/h1-5H,6H2,(H3,14,16,17)/b15-8+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLKAUCXFAMAYIS-OVCLIPMQSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=NNC(=S)N)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C/C(=N\NC(=S)N)/C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(E)-(1,1,1-trifluoro-3-phenylpropan-2-ylidene)amino]thiourea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-methoxy-3-[2-(propionylamino)ethyl]-1H-indole-2-carboxylic acid](/img/structure/B5852574.png)
![2-[4-(2-chloro-4-nitrobenzoyl)-1-piperazinyl]pyrimidine](/img/structure/B5852577.png)

![methyl 3-[(4-fluorobenzoyl)amino]-2-methylbenzoate](/img/structure/B5852600.png)


![methyl 2-{[(mesityloxy)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5852634.png)



![N-[3-(methylthio)phenyl]-4-nitrobenzenesulfonamide](/img/structure/B5852680.png)

![4-{methyl[4-(2-naphthyl)-1,3-thiazol-2-yl]amino}phenol](/img/structure/B5852687.png)
![4-methoxy-N'-[(1H-1,2,4-triazol-5-ylthio)acetyl]benzohydrazide](/img/structure/B5852695.png)